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molecular formula C10H16O3 B8810937 Ethyl 2-acetyl-5-hexenoate CAS No. 42185-42-2

Ethyl 2-acetyl-5-hexenoate

Cat. No. B8810937
M. Wt: 184.23 g/mol
InChI Key: XVQKIDSYDDJIQU-UHFFFAOYSA-N
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Patent
US05998092

Procedure details

Ethyl acetoacetate (6.57 g, 0.05 mol) was dissolved in ethanol (25 ml) and sodium ethoxide (3.9 g, 0.55 mol) was added. The solution was cooled to room temperature and 4-bromo-1-butene (6.96 g, 0.05 mole) was added. The mixture was refluxed for 5 hours. The resulting solution was filtered, ethyl acetate was added (75 ml), and washed with a solution of hydrochloric acid (2×200 ml, 5N) and brine (100 ml). The organic layer was dried (MgSO4), filtered, and solvent removed under reduced pressure to give ethyl 2-acetyl-5-hexenoate in the form of a light yellow liquid (9.29 g) in 91% yield.
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
6.96 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O-]CC.[Na+].Br[CH2:15][CH2:16][CH:17]=[CH2:18]>C(O)C>[C:3]([CH:2]([CH2:18][CH2:17][CH:16]=[CH2:15])[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
6.57 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
6.96 g
Type
reactant
Smiles
BrCCC=C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
ADDITION
Type
ADDITION
Details
ethyl acetate was added (75 ml)
WASH
Type
WASH
Details
washed with a solution of hydrochloric acid (2×200 ml, 5N) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)CCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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